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molecular formula C24H28N4OS B8582499 4-(4-benzhydrylpiperazin-1-ylmethyl)-2-(N-methylacetamido)thiazole

4-(4-benzhydrylpiperazin-1-ylmethyl)-2-(N-methylacetamido)thiazole

Cat. No. B8582499
M. Wt: 420.6 g/mol
InChI Key: VEBRAJKYQKRVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411900

Procedure details

A mixture of 4-chloromethyl-2-(N-methylacetamido)thiazole (2.05 g), 1-benzhydrylpiperazine (2.5 g) and potassium carbonate (1.4 g) in N,N-dimethylformamide (20 ml) was stirred at 80° C. for 1.5 hours. After the reaction mixture was poured into ice-water, the precipitated crystals were washed with water and then dried, followed by recrystallization from a mixture of ethyl acetate and n-hexane to obtain pale yellow crystals of 4-(4-benzhydrylpiperazin-1-ylmethyl)-2-(N-methylacetamido)thiazole (1.3 g), mp 140°-142° C.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([N:8]([CH3:12])[C:9](=[O:11])[CH3:10])[S:6][CH:7]=1.[CH:13]([N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:13]([N:26]1[CH2:31][CH2:30][N:29]([CH2:2][C:3]2[N:4]=[C:5]([N:8]([CH3:12])[C:9](=[O:11])[CH3:10])[S:6][CH:7]=2)[CH2:28][CH2:27]1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
ClCC=1N=C(SC1)N(C(C)=O)C
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the precipitated crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from a mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC=1N=C(SC1)N(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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